N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
CAS No.: 1255147-22-8
Cat. No.: VC2820729
Molecular Formula: C11H19N3O2S
Molecular Weight: 257.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255147-22-8 |
|---|---|
| Molecular Formula | C11H19N3O2S |
| Molecular Weight | 257.35 g/mol |
| IUPAC Name | N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide |
| Standard InChI | InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
| Standard InChI Key | RIAZOZWXBKUYEG-UHFFFAOYSA-N |
| SMILES | CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1 |
| Canonical SMILES | CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide contains a pyridine ring connected to an amino group via a methyl bridge, with an ethanesulfonamide moiety attached to the amino nitrogen. The isopropyl group is connected to the nitrogen of the sulfonamide functional group. This structural arrangement contributes to the compound's unique chemical behavior and potential biological activity.
The compound's structure features several key functional groups that contribute to its pharmacological potential:
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A pyridine ring system at the 3-position
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A secondary amine linkage
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A sulfonamide group with isopropyl substitution
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Multiple nitrogen atoms that can participate in hydrogen bonding
Physical and Chemical Properties
The physical and chemical properties of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide are crucial for understanding its behavior in biological systems and its potential applications. The table below summarizes the key properties of this compound.
| Property | Value/Description |
|---|---|
| CAS Number | 1255147-22-8 |
| Molecular Formula | C₁₁H₁₉N₃O₂S |
| Molecular Weight | 257.35 g/mol |
| Appearance | Not specified in available sources |
| Solubility | Likely soluble in polar organic solvents based on structure |
| Hydrogen Bond Donors | Multiple nitrogen atoms |
| Hydrogen Bond Acceptors | Sulfonamide oxygens and pyridine nitrogen |
| Functional Groups | Pyridine, secondary amine, sulfonamide |
The presence of both hydrogen bond donors and acceptors in the structure suggests that this compound may exhibit good interactions with various biological targets, potentially contributing to its pharmacological activity.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide typically involves chemical reactions between pyridine derivatives and sulfonamides. A common approach involves several key steps to assemble the molecular framework.
A general synthetic route may involve:
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Preparation of the appropriate pyridine-3-ylmethyl derivative
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Coupling with a protected aminoethanesulfonamide precursor
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Deprotection steps to reveal the secondary amine
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Final coupling with isopropylamine or direct introduction of the isopropyl group to the sulfonamide nitrogen
The reactions often incorporate bases such as triethylamine to neutralize any hydrochloric acid generated during the process, which is a common approach in sulfonamide synthesis .
Purification Methods
After synthesis, purification of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide typically employs standard organic chemistry techniques. Purification steps such as recrystallization or various chromatographic methods are commonly used to isolate the compound with high purity.
For analytical purposes, techniques such as column chromatography or preparative HPLC may be employed to achieve high purity samples. These methods are essential for obtaining research-grade material for biological testing and structural characterization.
Analytical Characterization
Spectroscopic Analysis
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide can be characterized using various spectroscopic techniques to confirm its structure and purity. These analytical methods provide valuable information about the functional groups and structural features of the compound.
Key spectroscopic methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule. The pyridine ring typically shows characteristic signals in the aromatic region, while the isopropyl group would display distinctive methyl doublets.
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Mass Spectrometry (MS): Offers molecular weight confirmation and fragmentation patterns that can verify structural elements.
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Infrared Spectroscopy (IR): Identifies functional groups such as the sulfonamide S=O stretching bands and N-H stretching vibrations.
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Ultraviolet-Visible Spectroscopy (UV-VIS): Examines electronic transitions, particularly useful for analyzing the pyridine portion of the molecule.
Chromatographic Methods
Chromatographic techniques are essential for both analytical characterization and purification of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide. These methods can confirm purity and provide additional structural information when coupled with detection systems.
High-Performance Liquid Chromatography (HPLC) is particularly valuable for analyzing this compound, especially when coupled with mass spectrometry (LC-MS). This combination allows for precise identification and quantification of the compound and any potential impurities. Thin-Layer Chromatography (TLC) may also be employed for reaction monitoring during synthesis.
Biological Activity and Applications
Pharmacological Properties
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide has garnered research interest due to its structural similarities to known inhibitors of aldosterone synthase (CYP11B2). This enzyme plays a critical role in the biosynthesis of aldosterone, a hormone involved in blood pressure regulation and electrolyte balance.
The compound's sulfonamide functional group is noteworthy, as sulfonamides have historically demonstrated a wide range of biological activities, including:
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Enzyme inhibition
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Anti-inflammatory effects
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Diuretic properties
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Antimicrobial activity
The specific pharmacological profile of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide appears to be focused on potential cardiovascular applications, particularly in the context of hypertension research.
Stability and Reactivity
The stability and reactivity of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide under different conditions are important considerations for both its synthesis and potential applications. This information is crucial for handling, storage, and formulation purposes.
Based on its structure and the general properties of sulfonamides:
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The compound likely exhibits moderate to good stability under normal laboratory conditions.
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The sulfonamide group is generally stable to hydrolysis under neutral conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.
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The pyridine ring may be susceptible to oxidation under certain conditions.
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The secondary amine may participate in various reactions, including alkylation or acylation, under appropriate conditions.
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Storage considerations would likely include protection from strong oxidizing agents, extreme pH conditions, and possibly light.
Detailed stability studies under various pH levels and temperatures would provide more specific information about the reactivity profile of this compound, which would be valuable for its development as a potential therapeutic agent or research tool.
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